molecular formula C18H25NO4 B1436631 (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 339539-81-0

(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No. B1436631
M. Wt: 319.4 g/mol
InChI Key: SLWITFDUIZLEJL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 163438-09-3 . It has a molecular weight of 229.28 and its IUPAC name is (3R)-1- (tert-butoxycarbonyl)-3-piperidinecarboxylic acid . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound appears as a white solid . It has a molecular formula of C11H19NO4 and a molecular weight of 229.28 . The specific rotation condition is −52.20° (20°C c=1.15 MeOH) .

Scientific Research Applications

Biologically Active Compounds of Plants

Research on natural carboxylic acids, which are structurally related to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, highlights their potential as antioxidants, antimicrobials, and cytotoxic agents. The structure-activity relationship indicates that compounds like rosmarinic acid show high antioxidant activity, with antimicrobial and anti-cancer properties varying based on molecular structure and hydroxyl group presence (Godlewska-Żyłkiewicz et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

The compound finds relevance in the field of asymmetric synthesis through catalytic non-enzymatic kinetic resolution, which is crucial for producing enantiopure compounds from racemates. This process benefits from the development of chiral catalysts, highlighting the compound's utility in synthetic organic chemistry (Pellissier, 2011).

Metals and Biological Ligands

Studies on the interaction of metals with biologically important ligands, including carboxylic acids similar to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, reveal insights into their electronic systems and potential biomedical applications. The influence of metals on these compounds can predict properties like reactivity and stability in biological systems (Lewandowski et al., 2005).

Antineoplastic Agents

Compounds structurally related to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid have been studied for their potential as antineoplastic agents. Their cytotoxic properties and tumor-selective toxicity make them promising candidates for cancer therapy (Hossain et al., 2020).

Nucleophilic Aromatic Substitution

The compound's relevance extends to reactions involving nucleophilic aromatic substitution, providing a pathway for the synthesis of various organic compounds. This demonstrates its utility in constructing complex molecular architectures (Pietra & Vitali, 1972).

Biocatalyst Inhibition

Research on carboxylic acids, including those structurally related to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, has shown that they can inhibit biocatalysts like Escherichia coli and Saccharomyces cerevisiae. Understanding these mechanisms is crucial for improving industrial microbial processes (Jarboe et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWITFDUIZLEJL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

3-Benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester (76 g, 238 mmol) was dissolved in EtOAc (3,0 L) in a one neck flask (5 L) equipped with magnetic stirring. Then H2O (30 ml), R(+)-1-phenethylamine (18,2 ml, 143 mmol) and Et3N (13,2 ml, 95 mmol) were added and the mixture was stirred overnight at room temperature resulting in precipitation of white crystals (41,9 g), which were removed by filtration, washed with EtOAc and dried in vacuo. The precipitate was dissolved in a mixture of aqueous NaHSO4 (300 ml, 10%) and EtOAc (600 ml), layers were separated and the aqueous layer re-extracted with EtOAc (100 ml). The combined organic layers were washed with brine (100 ml), dried over MgSO4 and filtered. The solvent was removed in vacuo to afford a colorless oil, which was dissolved in EtOAc(1):heptane(10) and aged overnight. The crystals that had been formed were removed by filtration, washed with heptane and dried in vacuo to give one compound which is either (3R)-3-benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester or (3S)-3-benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester (27,8 g).
[Compound]
Name
heptane(10)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc(1)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Reactant of Route 2
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.